2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexenylmethyl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohex-2-enylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield cyclohex-2-enylmethanol, while reduction with LiAlH4 can produce cyclohex-2-enylmethyl alcohol .
Scientific Research Applications
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boronic esters has shown potential for developing new therapeutic agents, including anticancer and antiviral drugs.
Mechanism of Action
The mechanism by which 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-2-enylboronic acid
- Cyclohex-2-enylmethylboronic acid
- 4,4,5,5-Tetramethyl-2-(cyclohex-2-enylmethyl)-1,3,2-dioxaborinane
Uniqueness
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the cyclohexenylmethyl group. This combination makes it a versatile intermediate in organic synthesis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
CAS No. |
87938-78-1 |
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Molecular Formula |
C13H23BO2 |
Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(cyclohex-2-en-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h6,8,11H,5,7,9-10H2,1-4H3 |
InChI Key |
ZYANTJZQGSGIIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCC=C2 |
Origin of Product |
United States |
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